3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine;hydrochloride
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Overview
Description
3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine;hydrochloride is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a propan-1-amine chain The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrazoles is the cycloaddition reaction of hydrazines with α,β-unsaturated carbonyl compounds . The difluoromethyl group can be introduced using difluoromethylation reagents, which have been developed to facilitate the formation of C–CF₂H bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential as a pharmaceutical intermediate for developing new drugs.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share the difluoromethyl-pyrazole core and have been studied for their antifungal activity.
3-(Difluoromethyl)-1H-pyrazole derivatives: These compounds are used in various applications, including agrochemicals and pharmaceuticals.
Uniqueness
3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the propan-1-amine chain and the hydrochloride form can enhance its solubility and stability, making it suitable for various applications.
Properties
Molecular Formula |
C7H12ClF2N3 |
---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
3-[3-(difluoromethyl)pyrazol-1-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11F2N3.ClH/c8-7(9)6-2-5-12(11-6)4-1-3-10;/h2,5,7H,1,3-4,10H2;1H |
InChI Key |
BRBKOJCWUPKYQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C(F)F)CCCN.Cl |
Origin of Product |
United States |
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